(S)-PFI-2 (hydrochloride)

Catalog No.
S543673
CAS No.
1627607-88-8
M.F
C23H26ClF4N3O3S
M. Wt
535.9826
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-PFI-2 (hydrochloride)

CAS Number

1627607-88-8

Product Name

(S)-PFI-2 (hydrochloride)

IUPAC Name

8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride

Molecular Formula

C23H26ClF4N3O3S

Molecular Weight

535.9826

InChI

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1

InChI Key

ZADKZNVAJGEFLC-BOXHHOBZSA-N

SMILES

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl

Solubility

Soluble in DMSO

Synonyms

S-PFI-2

Description

The exact mass of the compound (S)-PFI-2 (hydrochloride) is 535.132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Function and Mechanism

SETD7 is an enzyme involved in adding methyl groups (CH₃) to lysine residues on histones, which are proteins that package DNA in the nucleus of cells. This methylation process plays a role in regulating gene expression. (S)-PFI-2 (hydrochloride) has significantly lower inhibitory activity against SETD7 compared to (R)-PFI-2 (hydrochloride). Studies have shown that (S)-PFI-2 (hydrochloride) has an IC50 (half maximal inhibitory concentration) of around 1 μM, whereas (R)-PFI-2 (hydrochloride) has an IC50 of 2 nM. This substantial difference in activity makes (S)-PFI-2 (hydrochloride) a valuable tool for researchers to distinguish between specific and non-specific effects of (R)-PFI-2 (hydrochloride) in experiments. Source: R&D Systems, (S)-PFI 2 hydrochloride (CAS 1627607-88-8):

Applications in Research

(S)-PFI-2 (hydrochloride) is primarily used in studies investigating the role of SETD7 in various biological processes. By comparing the effects of (R)-PFI-2 (hydrochloride) and (S)-PFI-2 (hydrochloride) in cell cultures or animal models, researchers can isolate the specific effects of SETD7 inhibition. This approach has been employed in research areas such as:

  • Chronic kidney disease: Some studies suggest that SETD7 may play a role in the development of renal fibrosis, a condition characterized by scarring of the kidneys. (S)-PFI-2 (hydrochloride) can be used to determine if the effects of (R)-PFI-2 (hydrochloride) on kidney function are due to its ability to inhibit SETD7.
  • Inflammation and fibrosis: SETD7 activity has also been linked to inflammatory responses and fibrosis (scarring) in other organs. (S)-PFI-2 (hydrochloride) can be a helpful tool to dissect the specific contributions of SETD7 in these processes.

(S)-PFI-2 (hydrochloride), with the chemical formula C₁₈H₁₉ClN₂O₃S and CAS number 1627607-88-8, is a selective inhibitor of the histone methyltransferase SET domain-containing protein 7. This compound is part of the isoquinoline family and is notable for its potential in epigenetic research and therapeutic applications, particularly in cancer and regenerative medicine. The compound's structure includes a sulfonamide group, which contributes to its biological activity.

(S)-PFI-2 (hydrochloride) itself is not reported to have a significant mechanism of action. As mentioned earlier, it serves as a negative control for (R)-PFI-2, which inhibits the enzyme SET7/9 []. SET7/9 methylates histone proteins, which affects how tightly DNA is packaged in chromosomes, and this in turn influences gene expression []. By inhibiting SET7/9, (R)-PFI-2 can potentially alter gene expression patterns. However, since (S)-PFI-2 has much lower activity, it helps researchers distinguish the specific effects of (R)-PFI-2 on SET7/9 from general cellular processes.

(S)-PFI-2 (hydrochloride) primarily functions as an inhibitor of histone methyltransferases, specifically targeting SETD7. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the transfer of methyl groups to lysine residues on histone proteins. This action alters gene expression patterns associated with various cellular processes, including differentiation and proliferation .

The biological activity of (S)-PFI-2 (hydrochloride) has been extensively studied. It exhibits significant inhibitory effects on SETD7 with an IC50 value of approximately 1.0 µM, making it a potent candidate for manipulating epigenetic modifications. Research indicates that this compound can influence stem cell differentiation and has implications in cancer therapy by modulating gene expression related to tumor progression .

Additionally, studies have shown that (S)-PFI-2 can promote tissue regeneration, particularly in periodontal tissues, by enhancing cellular responses involved in healing processes .

The synthesis of (S)-PFI-2 (hydrochloride) generally involves multi-step organic reactions. Key steps include:

  • Formation of Isoquinoline Framework: Starting from appropriate precursors, the isoquinoline structure is constructed through cyclization reactions.
  • Introduction of Sulfonamide Group: The sulfonamide moiety is incorporated via nucleophilic substitution reactions.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the base form of (S)-PFI-2 with hydrochloric acid.

These steps require careful control of reaction conditions to ensure high yield and purity .

(S)-PFI-2 (hydrochloride) has several applications:

  • Epigenetic Research: As a selective inhibitor of histone methyltransferases, it is valuable for studying gene regulation mechanisms.
  • Cancer Therapy: Its ability to modulate epigenetic marks positions it as a potential therapeutic agent in oncology.
  • Tissue Regeneration: Its role in promoting healing processes makes it a candidate for regenerative medicine applications, particularly in periodontal tissue engineering .

Interaction studies involving (S)-PFI-2 focus on its binding affinity and selectivity towards various histone methyltransferases. These studies utilize techniques such as surface plasmon resonance and fluorescence polarization to quantify interactions. Results indicate that (S)-PFI-2 exhibits high specificity for SETD7 over other methyltransferases, which is critical for minimizing off-target effects in therapeutic applications .

Several compounds share structural similarities or biological activities with (S)-PFI-2 (hydrochloride). Here are some notable examples:

Compound NameCAS NumberMain ActivityUnique Features
R-PFI-21627607-87-7Inhibitor of SETD7Enantiomer with different potency
GSK1261403250-93-5Inhibitor of EZH2Selective for another histone methyltransferase
UNC19991416326-36-4Dual inhibitor of EZH1 and EZH2Broader target profile

(S)-PFI-2 stands out due to its selective inhibition profile against SETD7, making it particularly useful for targeted epigenetic modulation without affecting other methyltransferases significantly .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

535.132

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Niu Y, Shi D, Li L, Guo J, Liu H, Yao X. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis. Sci Rep. 2017 Apr 18;7:46547. doi: 10.1038/srep46547. PubMed PMID: 28417976; PubMed Central PMCID: PMC5394549.
2: Barsyte-Lovejoy D, Li F, Oudhoff MJ, Tatlock JH, Dong A, Zeng H, Wu H, Freeman SA, Schapira M, Senisterra GA, Kuznetsova E, Marcellus R, Allali-Hassani A, Kennedy S, Lambert JP, Couzens AL, Aman A, Gingras AC, Al-Awar R, Fish PV, Gerstenberger BS, Roberts L, Benn CL, Grimley RL, Braam MJ, Rossi FM, Sudol M, Brown PJ, Bunnage ME, Owen DR, Zaph C, Vedadi M, Arrowsmith CH. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proc Natl Acad Sci U S A. 2014 Sep 2;111(35):12853-8. doi: 10.1073/pnas.1407358111. Epub 2014 Aug 18. PubMed PMID: 25136132; PubMed Central PMCID: PMC4156762.

Explore Compound Types